1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tipranavir, a compound containing a 5-(trifluoromethyl)pyridine moiety, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, was achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “(2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone” has a linear formula of C14H10F3NO .Scientific Research Applications
Role in FDA-Approved Drugs
The trifluoromethyl group, which is present in this compound, has been found in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For instance, Alpelisib, a drug used in cancer treatment, contains a trifluoromethyl group .
Antiviral Activity
Indole derivatives, which share a similar structure with this compound, have shown antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Anti-Inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” may have potential applications in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown anticancer activity . Given the structural similarities, “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” could potentially be used in cancer research .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” could potentially be used in HIV research .
Antitubercular Activity
Indole derivatives have shown antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests potential applications of “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” in the treatment of tuberculosis .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This suggests that “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” could potentially be used in the development of antioxidant therapies .
Applications in Agrochemical and Pharmaceutical Industries
Trifluoromethylpyridine (TFMP) and its derivatives, which share structural similarities with “1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone”, have applications in the agrochemical and pharmaceutical industries .
Safety And Hazards
Future Directions
The future directions of research involving similar compounds have been suggested . For instance, indole derivatives, which contain a similar structural motif, have been identified as having diverse biological and clinical applications . The development of new drugs involving these compounds is an active area of research .
properties
IUPAC Name |
1-[2-amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(16)5(3-4)7(17)9(13,14)15/h1-3H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGJOBCKNGVLON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182932 | |
Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | |
CAS RN |
489429-73-4 | |
Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489429-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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